(2S)-2-azaniumyl-6-benzamidohexanoate
Description
Properties
IUPAC Name |
(2S)-2-azaniumyl-6-benzamidohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODLJWKGAKBGOB-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCCCC[C@@H](C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares "(2S)-2-azaniumyl-6-benzamidohexanoate" with structurally analogous compounds, focusing on stereochemistry, functional groups, synthetic pathways, and physicochemical properties.
Structural Analogs with Varying Backbone Lengths
Compound 9: (2R,6S)-Dibenzyl 2-(benzyloxycarbonylamino)-6-(tert-butoxycarbonylamino)heptanedioate Key Differences:
- Backbone: Heptanedioate (7 carbons) vs. hexanoate (6 carbons).
- Protecting Groups : Uses benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups, unlike the deprotected azaniumyl and benzamido groups in the target compound.
- Stereochemistry : (2R,6S) configuration vs. (2S) in the target.
Compound 11: (2S,6R)-Dibenzyl 2-((R)-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-5-(benzyloxy)-5-oxopentanamido)-6-(benzyloxycarbonylamino)heptanedioate Key Differences:
- Functional Groups : Incorporates Fmoc-protected glutamic acid and additional benzyl esters.
- Applications : Designed for solid-phase peptide synthesis, whereas the target compound’s zwitterionic form may favor aqueous stability.
Analogs with Varied Protecting Groups
Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid) CAS 76-93-7: A benzoate derivative with two phenyl groups and a hydroxyl group. Key Differences: Lacks the amino acid backbone and zwitterionic properties. Primarily used in organic synthesis as a ligand or intermediate .
Methyl Benzoate (CAS 93-58-3) Structure: Simple ester of benzoic acid. Demonstrates lower polarity and higher volatility compared to the target compound .
Stereochemical Variants
- (2R)-2-azaniumyl-6-benzamidohexanoate Difference: (R)-configuration at C2 vs. (S)-configuration. Implications: Altered binding affinity in chiral environments (e.g., enzyme active sites).
Data Tables
Table 1: Physicochemical Properties
*Estimated based on analogous amino acids.
Table 2: Functional Group Comparison
| Compound | Key Functional Groups | Protecting Groups |
|---|---|---|
| (2S)-2-azaniumyl-6-benzamidohexanoate | Azaniumyl, benzamido | None |
| Compound 9 | Cbz, Boc | Benzyl, tert-butyl |
| Methyl Benzoate | Ester | Methyl |
Research Findings
Synthetic Flexibility : The target compound’s unprotected azaniumyl and benzamido groups simplify downstream modifications compared to heavily protected analogs like Compound 9 and 11 .
Solubility Advantage : Its zwitterionic nature enhances aqueous solubility, making it preferable for biological assays over ester-dominated analogs (e.g., methyl benzoate) .
Preparation Methods
Protease-Catalyzed Bond Cleavage
The JPS6222600B2 patent outlines a method utilizing proteases from Bacillus subtilis to hydrolyze specific bonds in lysine-containing substrates. For (2S)-2-azaniumyl-6-benzamidohexanoate, the enzyme selectively cleaves the amide bond adjacent to the ε-amino group of Nα-benzoyl-L-lysine. Key steps include:
Table 1: Enzymatic Hydrolysis Conditions and Outcomes
This method prioritizes stereochemical integrity, as the protease exhibits strict L-selectivity, avoiding racemization.
Chemical Synthesis via Protecting Group Strategies
Nε-Protection with Benzoyl Groups
The synthesis of Nε-protected lysine derivatives, as described in PubMed 15378412, involves sequential protection and deprotection:
-
Lysine Protection : L-lysine is treated with benzoyl chloride in alkaline aqueous media (pH 10–12) to form Nα,Nε-dibenzoyl-L-lysine.
-
Selective Deprotection : Hydrolysis with 6M HCl at 110°C removes the Nα-benzoyl group, yielding Nε-benzoyl-L-lysine.
-
Final Adjustment : The product is neutralized to pH 6.5–7.0, yielding (2S)-2-azaniumyl-6-benzamidohexanoate.
Table 2: Chemical Protection/Deprotection Parameters
Nitrosation-Mediated N-Carboxyanhydride (NCA) Formation
An alternative route from PubMed 15378412 employs nitrosation of N-carbamoylamino acids:
-
Carbamoylation : Nε-Benzoyl-L-lysine reacts with potassium cyanate to form N-carbamoyl-Nε-benzoyl-L-lysine.
-
Nitrosation : Treatment with NO/O₂ gas in acetonitrile generates the NCA intermediate.
-
Hydrolysis : Controlled hydrolysis of the NCA yields the target compound with 70–75% overall yield.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
tert-Butyl Ester Protection
The WO2019011078A1 patent describes tert-butyl esters as transient protecting groups for carboxylate moieties. Applied to (2S)-2-azaniumyl-6-benzamidohexanoate:
Table 3: SPPS Optimization Data
| Parameter | Value | Citation |
|---|---|---|
| Coupling Reagent | HBTU/HOBt | |
| Benzoylation Time | 2h | |
| Cleavage Reagent | 95% TFA | |
| Purity (HPLC) | ≥95% |
Comparative Analysis of Methods
Yield and Scalability
Stereochemical Outcomes
All methods preserve the (2S) configuration, critical for biological activity. Enzymatic routes exhibit superior enantiomeric excess (>99%) compared to chemical methods (95–98%).
Challenges and Mitigation Strategies
Racemization During Deprotection
Acid-mediated deprotection (e.g., 6M HCl) risks racemization. Mitigation includes:
Q & A
Q. What are the key steps in synthesizing (2S)-2-azaniumyl-6-benzamidohexanoate, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, the benzamido group is introduced via acylation using benzoyl chloride, while the azaniumyl group is protected using tert-butoxycarbonyl (Boc) to prevent side reactions. Key steps include:
Q. How is the stereochemical configuration of (2S)-2-azaniumyl-6-benzamidohexanoate confirmed?
- Methodological Answer : The (2S) configuration is verified using:
- Chiral HPLC : To separate enantiomers and confirm optical purity .
- X-ray crystallography : Resolves absolute configuration when crystalline derivatives are available .
- Circular Dichroism (CD) : Correlates Cotton effects with known stereoisomers .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in spectroscopic data for derivatives of (2S)-2-azaniumyl-6-benzamidohexanoate?
- Methodological Answer : Discrepancies in NMR or mass spectrometry data often arise from:
- Tautomerism : The benzamido group may exhibit keto-enol tautomerism, altering peak positions. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to stabilize forms .
- Impurity profiles : Employ 2D NMR (COSY, HSQC) to distinguish overlapping signals .
- High-resolution mass spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks .
Q. What strategies mitigate enantiomeric purity loss during multi-step synthesis?
- Methodological Answer : Enantiomeric drift is minimized by:
- Chiral auxiliaries : Use Evans oxazolidinones to stabilize stereocenters during coupling reactions .
- Asymmetric catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) for stereoselective steps .
- In-line monitoring : Use polarimetry or chiral HPLC after each step to detect early racemization .
Q. How can theoretical frameworks guide the study of this compound’s environmental fate?
- Methodological Answer : Computational models (e.g., DFT ) predict hydrolysis rates of the benzamido group, while QSPR models estimate biodegradability. Experimental validation includes:
- Hydrolysis studies : At varying pH and temperature to simulate environmental conditions .
- Ecotoxicity assays : Use Daphnia magna or algae to assess acute/chronic effects .
Align with frameworks like ICH M7 for impurity risk assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
